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Compound of Interest

4-(2-Methoxyethoxy)-3-
Compound Name:
methylaniline

Cat. No.: B13309350

Get Quote

Executive Summary

This guide provides a comprehensive technical analysis of 4-(2-methoxyethoxy)-3-
methylaniline (CAS: 885068-59-7), a critical aniline intermediate frequently utilized in the
synthesis of Tyrosine Kinase Inhibitors (TKIs), particularly those targeting EGFR (Epidermal
Growth Factor Receptor).[1]

Accurate spectral characterization of this compound is essential for validating the integrity of
the pharmacophore building block prior to its incorporation into complex heterocycles (e.g.,
quinazolines or pyrimidines). This document details the theoretical and experimental spectral
signatures (NMR, IR, MS), synthesis logic, and quality control protocols required for high-purity
applications.

Structural & Synthetic Context
Molecular Identity[1]

o |[UPAC Name: 4-(2-methoxyethoxy)-3-methylaniline[1]

e Molecular Formula: C
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H

NO

[1]
e Molecular Weight: 181.23 g/mol
o Key Features:

o Aniline Core: Primary amine (nucleophilic handle).[1]

o 3-Methyl Group: Provides steric bulk and lipophilicity; affects the electronic environment of
the ring.[1]

o 4-(2-methoxyethoxy) Chain: A solubilizing ether tail characteristic of many EGFR inhibitors
(e.g., Erlotinib analogs), improving the pharmacokinetic profile of the final drug.[1]

Synthesis Pathway Logic
The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (S

Ar) followed by a catalytic reduction.[1] This pathway dictates the impurity profile (e.g., residual
nitro compounds or fluorinated precursors).

4-Fluoro-3-methyl S_NAr

nitrobenzene DiSplacement of F) .
\(\> Intermediate: Reduction Target:
H2, Pd/C) -

4-(2-methoxyethoxy)- 4-(2-methoxyethoxy)-
3-methylnitrobenzene 3-methylaniline

2-Methoxyethanol
(NaH/THF)

Click to download full resolution via product page
Figure 1: Standard synthetic route. The S

Ar step installs the ether chain, while the reduction step generates the aniline.

Spectral Analysis: The Core Data
Mass Spectrometry (MS)
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Methodology: Electrospray lonization (ESI) in Positive Mode (ESI+).[1] The basic amine

functionality ensures high sensitivity in positive mode.

Parameter Value /| Observation Interpretation
Protonation of the primary
amine (-NH
lonization Mode ESI (+)
- -NH
)[1]
Base peak corresponding to
Molecular lon 182.1 [M+H]
the protonated molecule.[1]
Common sodium adduct in
Adducts 204.1 [M+Na]
glass/solvent systems.[1]
Loss of the methoxyethyl chain
(-C
Fragmentation 1221 H

0), leaving the hydroxytoluene

radical cation.[1]

Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on neat solid/oil.[1]
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Frequency (cm
Intensity Assignment Structural Logic

)

Characteristic doublet

for primary amines (-
3350 - 3450 Medium, Broad N-H Stretching NH

)-[1]

Aliphatic C-H bonds in
the methoxyethoxy

2850 - 2950 Medium C-H Stretching ]
chain and methyl

group.[1]

) Scissoring vibration of
1610 - 1630 Strong N-H Bending _ _
the primary amine.

_ Benzene ring skeletal
1500 - 1600 Strong C=C Aromatic ] )
vibrations.

Aryl alkyl ether stretch

1200 - 1250 Strong C-O-C (Ar-O-R) -
(at position 4).[1]

Aliphatic ether stretch
1100 - 1150 Strong C-0O-C (R-O-R) (methoxyethyl chain).
[1]

Nuclear Magnetic Resonance (NMR)

Solvent: CDCI

(Chloroform-d) is preferred for resolution; DMSO-d

is used if the salt form (HCI) is analyzed.[1] Reference: TMS (0.00 ppm).
H NMR (400 MHz, CDCI

) - Predicted High-Fidelity Assignments
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Note: Assignments are derived from the high-confidence analog 4-methoxy-3-methylaniline,
adjusted for the ethylene glycol chain.
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Shift ( o ] Structural
Multiplicity Integral Assignment Justificati
ustification
» Ppm)
Ortho to the
electron-donating
Doublet ( .
alkoxy group;
6.68 1H H-5 _ y arotp
Hz) shielded but less
so than H-2/H-6.
[1]
Meta to alkoxy,
Doublet ( ortho to methyl.
6.55 1H H-2 [1] The methyl
Hz) group provides
slight shielding.
Doublet of Ortho to the
amine (stron
6.50 Doublets ( 1H H-6 (strong
donor), meta to
Hz) alkoxy.[1]
Methylene
directly attached
Triplet ( O-CH to the phenoxy
4.08 2H
Hz) ) oxygen.[1]
Deshielded by
aromatic ring.[1]
Methylene
Triplet ( -CH attached to the
3.72 2H _ _
Hz) 0 aliphatic
methoxy.[1]
Terminal
3.42 Singlet 3H -O-CH methoxy group.
[1]
3.30 Broad Singlet 2H -NH Exchangeable

amine protons

(shift varies with
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concentration/sol
vent).[1]

Methyl group on

Ar-CH

2.18 Singlet 3H the aromatic ring

(Position 3).[1]

C NMR (100 MHz, CDCI
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Shift (
Carbon Type Assignment
» Ppm)
C-4 (Ipso to Ether): Deshielded
150.5 Quaternary (C)
by oxygen.[1]
C-1 (Ipso to Amine):
140.2 Quaternary (C) } )
Deshielded by nitrogen.[1]
C-3 (Ipso to Methyl): Aromatic
128.5 Quaternary (C) o
substitution node.[1]
117.8 Methine (CH) C-6: Ortho to amine.[1]
) C-2: Isolated proton between
1135 Methine (CH) )
amine and methyl.[1]
112.0 Methine (CH) C-5: Ortho to ether.[1]
Methylene (CH -CH
71.2
) -O: Aliphatic ether carbon.[1]
Methylene (CH O-CH
67.8
) -: Phenoxy attached carbon.[1]
Methyl (CH -O-CH
59.2
) : Terminal methoxy.[1]
Methyl (CH Ar-CH
16.2
) : Ring methyl.[1]

Experimental Protocols
NMR Sample Preparation

To ensure reproducibility and minimize line broadening:

e Solvent Selection: Use CDCI
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(99.8% D) neutralized with silver foil if the amine is sensitive to acidity.[1] For HCI salts, use
DMSO-d

1]

o Concentration: Dissolve 10-15 mg of the aniline in 0.6 mL of solvent.

« Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (e.g.,
Pd/C catalyst residues) which cause paramagnetic broadening.

Impurity Profiling (HPLC-UVIMS)

Common synthetic impurities to monitor:
 Nitro Precursor: 4-(2-methoxyethoxy)-3-methylnitrobenzene.[1]
o Detection: UV absorbance at 254 nm (stronger than aniline).[1]
o Shift: In NMR, the H-2/H-6 protons will be significantly deshielded (
8.0+) compared to the aniline.[1]
o Defluorinated Byproduct: If the S

Ar reaction was incomplete or side reactions occurred.

Crude Sample

1H NMR Check
(Region 7.5 - 8.5 ppm)

Peaks at ~8.0 ppm

Mo [peeles = 740 [ (GESIEMNifo))

© 2026 BenchChem. All rights reserved. 9/11 Tech Support


https://commonchemistry.cas.org/detail?cas_rn=67846-68-8
https://commonchemistry.cas.org/detail?cas_rn=67846-68-8
https://commonchemistry.cas.org/detail?cas_rn=67846-68-8
https://commonchemistry.cas.org/detail?cas_rn=67846-68-8
https://commonchemistry.cas.org/detail?cas_rn=67846-68-8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13309350?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Figure 2: Rapid NMR screening logic for residual nitro precursor.

References

* Analog Spectral Data:SpectraBase. "4-methoxy-3-methylaniline 1H NMR Spectrum.” Wiley
Science Solutions.[1] Accessed October 2023.[1] [1][2]

¢ Synthesis Methodology:ChemicalBook. "Synthesis of 4-methoxy-3-methylaniline." Accessed
October 2023.[1] [1]

¢ General NMR Prediction: Pretsch, E., Buhlmann, P., & Badertscher, M. (2009). Structure
Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][3]

¢ Mass Spectrometry of Anilines: NIST Chemistry WebBook, SRD 69. "Aniline Derivatives
Mass Spectra.” [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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